
n-(2-Cyclobutoxyethyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-Cyclobutoxyethyl)propan-1-amine: is an organic compound with the molecular formula C9H19NO . This compound is characterized by the presence of a cyclobutoxy group attached to an ethyl chain, which is further connected to a propan-1-amine moiety. It is a specialized chemical used in various research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Cyclobutoxyethyl)propan-1-amine typically involves the nucleophilic substitution reaction of a suitable haloalkane with a primary amine. For instance, the reaction between 2-cyclobutoxyethyl chloride and propan-1-amine under basic conditions can yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: n-(2-Cyclobutoxyethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines with various alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry: n-(2-Cyclobutoxyethyl)propan-1-amine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of amine-containing molecules on cellular processes. It may serve as a model compound for understanding the behavior of similar amines in biological systems.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be a precursor for the synthesis of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of n-(2-Cyclobutoxyethyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The cyclobutoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.
Comparación Con Compuestos Similares
n-Propylamine: A simpler amine with a straight-chain structure.
n-Butylamine: Another straight-chain amine with a longer carbon chain.
Cyclobutylamine: An amine with a cyclobutyl group directly attached to the nitrogen atom.
Comparison: n-(2-Cyclobutoxyethyl)propan-1-amine is unique due to the presence of both a cyclobutoxy group and an ethyl chain, which can impart distinct chemical and physical properties. Compared to simpler amines like n-propylamine and n-butylamine, this compound may exhibit different reactivity and solubility characteristics. The cyclobutoxy group can also influence the compound’s steric and electronic properties, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
N-(2-cyclobutyloxyethyl)propan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-2-6-10-7-8-11-9-4-3-5-9/h9-10H,2-8H2,1H3 |
Clave InChI |
RISYCSJFYTXMQG-UHFFFAOYSA-N |
SMILES canónico |
CCCNCCOC1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


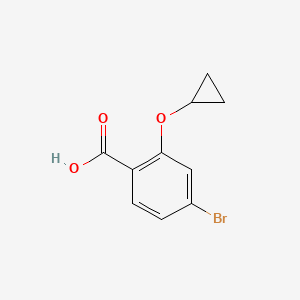
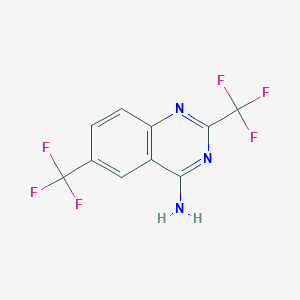
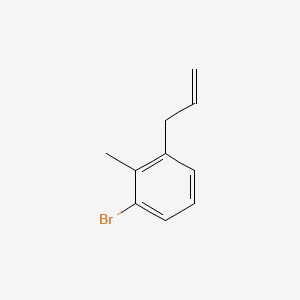
![(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc](/img/structure/B13646932.png)

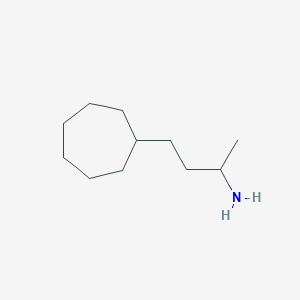
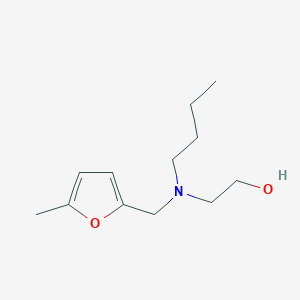
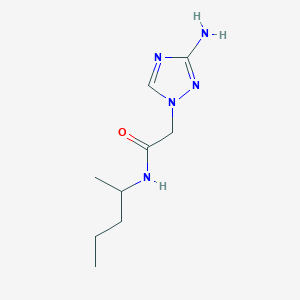

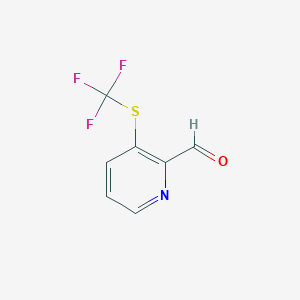

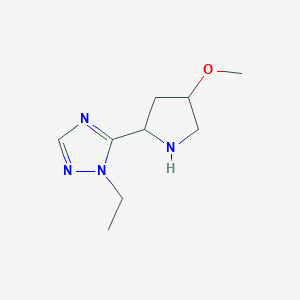
![3-methyl-2-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13646972.png)

